1-[(2-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of sulfonyl piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene, methanesulfonyl chloride, morpholine, and piperidine derivatives.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include N-oxide derivatives, sulfide derivatives, and substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits anticancer activity, it may interfere with cell signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[(2-chlorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide and 1-[(2-bromophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide.
Uniqueness: The presence of the fluorine atom in 1-[(2-fluorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide may confer unique properties such as increased metabolic stability and altered biological activity compared to its chloro and bromo analogs.
Properties
Molecular Formula |
C19H28FN3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28FN3O4S/c20-18-4-2-1-3-17(18)15-28(25,26)23-8-5-16(6-9-23)19(24)21-7-10-22-11-13-27-14-12-22/h1-4,16H,5-15H2,(H,21,24) |
InChI Key |
BHFGFONZCVZULR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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